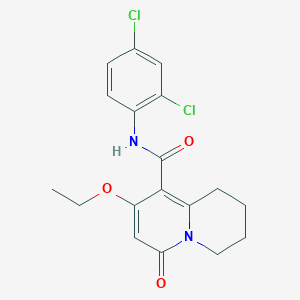

N-(2,4-dichlorophenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Description

N-(2,4-dichlorophenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a quinolizine-based carboxamide derivative characterized by a 2,4-dichlorophenyl substituent, an ethoxy group at position 8, and a tetrahydroquinolizine core.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-ethoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3/c1-2-25-15-10-16(23)22-8-4-3-5-14(22)17(15)18(24)21-13-7-6-11(19)9-12(13)20/h6-7,9-10H,2-5,8H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZCMRCUKYOVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate undergoes cyclization and subsequent reactions to introduce the quinolizine ring and the carboxamide group. The final product is purified using recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolizine derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinolizine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

N-(2,4-dichlorophenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide (CAS 1775345-39-5) serves as a key structural analog for comparison . Below is a detailed analysis of their similarities and differences:

Structural Differences

Phenyl Substituents: Target Compound: 2,4-dichlorophenyl group (electron-withdrawing, lipophilic). Analog: 3-cyanophenyl group (electron-withdrawing, polar due to the cyano group).

Quinolizine Core: Target Compound: 2,3,4,6-Tetrahydro-1H-quinolizine. Analog: 1,3,4,6-Tetrahydro-2H-quinolizine. Implications: The positional isomerism (1H vs. 2H) alters ring conformation, which could influence binding geometry and stability.

Physicochemical Properties

Notes on Discrepancies:

- The molecular formula C₁₁H₁₁ClFN₃S for the analog implies a molecular weight of ~271.5 g/mol, conflicting with the reported 687.446 g/mol .

Hypothetical Pharmacological Implications

- Lipophilicity: The dichlorophenyl group in the target compound may enhance blood-brain barrier penetration compared to the analog’s cyano group.

- Electron Effects: The cyano group’s strong electron-withdrawing nature could modulate receptor binding kinetics differently than chlorine’s inductive effects.

- Toxicity: Dichlorinated aromatics are associated with higher environmental persistence, which may raise toxicity concerns absent in the cyanophenyl analog.

Research Findings and Limitations

- Available Data: No direct pharmacological data are provided for either compound.

- Theoretical Insights: The ethoxy group in both compounds may confer metabolic stability by resisting oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.